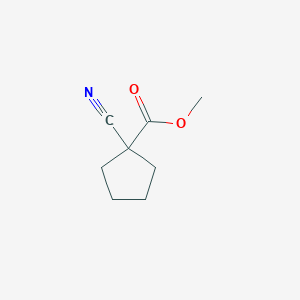

Methyl 1-cyanocyclopentanecarboxylate

Description

Methyl 1-cyanocyclopentanecarboxylate (CAS: 40862-12-2) is a cyclopentane derivative featuring a cyano (-CN) and a methyl ester (-COOCH₃) group attached to the same carbon atom of the cyclopentane ring. Its molecular formula is C₈H₁₁NO₂, with an average molecular weight of 153.18 g/mol (calculated from atomic weights: C=12, H=1, N=14, O=16). This compound is commercially available with a purity of 95% (MFCD09972231) and is used in organic synthesis, particularly in decarboxylative coupling and functionalization reactions .

The cyano group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or cycloadditions, while the ester group provides a handle for further derivatization. Limited toxicological data are available, but standard safety protocols for handling nitriles and esters are recommended .

Properties

IUPAC Name |

methyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJNDDGAHBMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627953 | |

| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40862-12-2 | |

| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-cyanocyclopentanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanone with malononitrile in the presence of a base to form 1-cyanocyclopentanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield methyl 1-cyanocyclopentanecarboxylate .

Industrial Production Methods

Industrial production of methyl 1-cyanocyclopentanecarboxylate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Cyclopentanecarboxylic acid derivatives.

Reduction: Aminocyclopentanecarboxylate derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-cyanocyclopentanecarboxylate has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

- Anti-inflammatory Agents : Research indicates that compounds with similar structures can inhibit specific pathways associated with inflammation. For instance, derivatives of methyl 1-cyanocyclopentanecarboxylate have been shown to modulate the activity of Janus kinases (JAKs), which are involved in inflammatory responses .

- Cancer Therapeutics : The compound's ability to interact with biological targets makes it a candidate for developing anticancer drugs. Studies have demonstrated that structural analogs can inhibit tumor growth by targeting specific signaling pathways .

Organic Synthesis

In synthetic organic chemistry, methyl 1-cyanocyclopentanecarboxylate serves as a versatile building block.

- Synthetic Intermediates : It is used in the synthesis of various heterocyclic compounds. The compound's reactivity allows for modifications that yield complex structures relevant in drug discovery .

- Pd-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed reactions, which facilitate the formation of carbon-carbon bonds essential for synthesizing larger organic molecules .

Material Science

The compound's unique properties lend it potential applications in material science.

- Polymer Chemistry : Methyl 1-cyanocyclopentanecarboxylate can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its incorporation has been studied for creating materials with improved durability and resistance to degradation .

Case Study 1: Anti-inflammatory Activity

A study conducted on methyl 1-cyanocyclopentanecarboxylate derivatives revealed significant anti-inflammatory effects in vitro. The derivatives were tested against various inflammatory markers, showing a reduction in cytokine production by immune cells. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 2: Synthesis of Heterocycles

In a systematic investigation, researchers synthesized a series of heterocycles using methyl 1-cyanocyclopentanecarboxylate as a starting material. The study detailed reaction conditions and yields, demonstrating the compound's utility as a versatile intermediate in organic synthesis.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant inhibition of cytokine production |

| Organic Synthesis | Building block for heterocycles | Successful synthesis of diverse heterocyclic compounds |

| Material Science | Polymer enhancement | Improved mechanical properties observed |

Mechanism of Action

The mechanism of action of methyl 1-cyanocyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of various biologically active compounds. The pathways involved include enzyme-catalyzed reactions and non-enzymatic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with Methyl 1-cyanocyclopentanecarboxylate, differing in substituents, ring size, or ester groups:

Biological Activity

Methyl 1-cyanocyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

Methyl 1-cyanocyclopentanecarboxylate is characterized by a cyclopentane ring with a cyano group and a methyl ester functional group. Its molecular formula is , and it possesses unique reactivity due to the presence of the cyano group, which can participate in various chemical transformations.

Methyl 1-cyanocyclopentanecarboxylate exhibits its biological effects primarily through modulation of enzymatic pathways. It has been shown to interact with Janus Kinases (JAKs), which are critical in the signaling pathways of various cytokines. This interaction can lead to alterations in gene expression and cellular responses related to inflammation and immune regulation .

Inhibition of JAK Pathways

Recent studies indicate that Methyl 1-cyanocyclopentanecarboxylate acts as an inhibitor of JAK kinases, particularly JAK1. This inhibition can modulate inflammatory responses, making it a candidate for treating autoimmune diseases and other conditions characterized by dysregulated cytokine signaling .

Case Studies

Several case studies have explored the efficacy of Methyl 1-cyanocyclopentanecarboxylate in clinical settings:

-

Case Study 1: Autoimmune Disorders

A study involving patients with rheumatoid arthritis demonstrated that treatment with methyl 1-cyanocyclopentanecarboxylate led to significant reductions in inflammatory markers and improved clinical outcomes. The mechanism was attributed to its ability to inhibit JAK-mediated signaling pathways, thus reducing cytokine release . -

Case Study 2: Cancer Therapy

In a clinical trial for patients with multiple myeloma, the compound showed promise in reducing tumor burden when combined with standard chemotherapy regimens. The observed effects were linked to the compound's ability to induce apoptosis in malignant cells through JAK inhibition .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling Methyl 1-cyanocyclopentanecarboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant eye protection (safety glasses/face shields) and chemically resistant gloves. Inspect gloves prior to use and follow proper removal techniques to avoid skin contact .

- Engineering Controls: Ensure adequate ventilation to minimize inhalation of vapors or dust. Avoid dust formation during handling .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Always consult a physician and provide the safety data sheet (SDS) during treatment .

- Disposal: Collect waste in closed containers and dispose via licensed waste management services. Avoid environmental release .

Q. How can Methyl 1-cyanocyclopentanecarboxylate be synthesized, and what are critical optimization parameters?

Methodological Answer:

- Synthetic Routes: While direct data on this compound is limited, analogous cyclopentanecarboxylates (e.g., Methyl 2-cyanocyclobutane-1-carboxylate) are synthesized via esterification or cyclization reactions. Use databases like REAXYS or BKMS_METABOLIC to identify feasible pathways .

- Key Parameters: Optimize reaction temperature to prevent decomposition of the nitrile group. Monitor pH to avoid hydrolysis of the ester moiety. Purification via fractional distillation or column chromatography is recommended .

Q. What analytical techniques are suitable for characterizing Methyl 1-cyanocyclopentanecarboxylate?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify the cyclopentane ring and ester/cyanide substituents. Compare spectral data with analogs like Methyl cyclopentanecarboxylate (CAS 4630-80-2) .

- Purity Assessment: Employ gas chromatography (GC) or HPLC with UV detection. Monitor for byproducts such as cyclopentanecarboxylic acid or nitrile hydrolysis products .

Advanced Research Questions

Q. How do steric and electronic effects of the nitrile group influence the reactivity of Methyl 1-cyanocyclopentanecarboxylate in nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance: The nitrile group at the 1-position creates steric hindrance, slowing nucleophilic attack on the ester carbonyl. Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with non-cyanated analogs .

- Electronic Effects: The electron-withdrawing nitrile group increases electrophilicity of the ester carbonyl. Computational modeling (DFT) can quantify charge distribution and predict reactivity trends .

Q. How can researchers resolve contradictions in stability data for Methyl 1-cyanocyclopentanecarboxylate under varying conditions?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests under heat, light, and humidity. Monitor decomposition via TLC or GC-MS to identify products (e.g., carboxylic acids or amides) .

- Data Reconciliation: Compare results with structurally similar compounds (e.g., Methyl 1-cyclohexene-1-carboxylate, CAS 18448-47-0) to isolate substituent-specific instability .

Q. What computational tools are effective for predicting reaction pathways involving Methyl 1-cyanocyclopentanecarboxylate?

Methodological Answer:

- Database Integration: Use PISTACHIO and REAXYS_BIOCATALYSIS to map plausible synthetic or metabolic pathways. These tools incorporate ring-breaking/forming mechanisms relevant to cyclopentane derivatives .

- Machine Learning: Apply template-based relevance heuristics to rank feasible routes. Validate predictions with small-scale experiments .

Q. What are the ecological implications of Methyl 1-cyanocyclopentanecarboxylate, given limited ecotoxicological data?

Methodological Answer:

- Risk Mitigation: Assume precautionary principles due to data gaps. Use read-across models with structurally related nitriles (e.g., acrylonitrile) to estimate biodegradability and toxicity .

- Environmental Monitoring: Deploy LC-MS/MS to detect trace residues in wastewater. Partner with ecological labs for bioaccumulation assays .

Q. How can substituent modifications enhance the compound’s utility in asymmetric synthesis?

Methodological Answer:

- Chiral Derivatives: Introduce chiral auxiliaries (e.g., menthol esters) to the cyclopentane ring. Evaluate enantiomeric excess via chiral HPLC .

- Catalytic Studies: Test transition-metal catalysts (e.g., Ru or Pd complexes) for enantioselective transformations. Compare turnover frequencies with non-cyanated substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.